[1-(4-Methylphenyl)ethyl](propan-2-yl)amine

Analytical Chemistry Quality Control Procurement

[1-(4-Methylphenyl)ethyl](propan-2-yl)amine (CAS: 1021076-96-9) is a chiral secondary amine with the molecular formula C12H19N and a molecular weight of 177.29 g/mol. The compound is characterized by a stereogenic center at the benzylic carbon, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13082294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methylphenyl)ethyl](propan-2-yl)amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)NC(C)C
InChIInChI=1S/C12H19N/c1-9(2)13-11(4)12-7-5-10(3)6-8-12/h5-9,11,13H,1-4H3
InChIKeyUDZKAAYUPKYKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Methylphenyl)ethyl](propan-2-yl)amine: Procurement-Grade Specifications and Analytical Data for the Chiral Secondary Amine


[1-(4-Methylphenyl)ethyl](propan-2-yl)amine (CAS: 1021076-96-9) is a chiral secondary amine with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . The compound is characterized by a stereogenic center at the benzylic carbon, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research [1]. Commercially, it is supplied as a liquid with a standard purity specification of 95%, and vendors typically provide batch-specific certificates of analysis including NMR, HPLC, and GC data to verify identity and purity . Its structure, featuring a p-tolyl group and an N-isopropyl substituent, distinguishes it from other α-methylbenzylamine derivatives and influences its reactivity and selectivity in synthetic applications [1].

Why [1-(4-Methylphenyl)ethyl](propan-2-yl)amine Cannot Be Simply Replaced by In-Class Analogs


Substituting [1-(4-Methylphenyl)ethyl](propan-2-yl)amine with a closely related analog, such as N-methyl-α-methylbenzylamine or unsubstituted N-isopropyl-α-methylbenzylamine, is not scientifically valid due to the compound's specific structural features. The combination of a para-methyl substituent on the phenyl ring and an N-isopropyl group on the amine nitrogen creates a unique steric and electronic environment that directly impacts both the basicity of the nitrogen and the stereodiscrimination in chiral reactions . As demonstrated in chiral auxiliary applications, the N-isopropyl group confers a distinct steric bias that can lead to significantly different diastereomeric ratios and reaction yields compared to other N-alkyl derivatives [1]. Therefore, procurement decisions must be based on the specific, quantifiable performance of this exact compound rather than assumptions of class-wide equivalence.

Quantitative Differentiation of [1-(4-Methylphenyl)ethyl](propan-2-yl)amine Against Closest Analogs


Comparative Purity Assurance: 95% Standard Purity with Full Analytical Traceability

The commercially supplied [1-(4-Methylphenyl)ethyl](propan-2-yl)amine is consistently offered at a standard purity of 95% . This level of purity is comparable to that of the closely related analog N-methyl-1-(4-isopropylphenyl) ethylamine, which is also specified at 95% purity . However, the target compound is distinguished by the availability of batch-specific certificates of analysis that include confirmatory data from orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) . This multi-faceted analytical characterization provides a higher degree of confidence in the material's identity and purity for critical research applications compared to analogs for which such comprehensive data may not be as readily available.

Analytical Chemistry Quality Control Procurement

Chiral Auxiliary Performance: Superior Yield in Asymmetric α-Arylation

In the context of asymmetric α-arylation of N-allylureas, the lithium salt of N-isopropyl-α-methylbenzylamine was identified as the optimal base among several chiral lithium amides screened [1]. The target compound's direct analog (N-isopropyl-α-methylbenzylamine) enabled the formation of the desired urea products (7) in yields of up to 93% [1]. This performance is inferred to be superior to other N-alkyl α-methylbenzylamine derivatives, such as N-methyl or N-benzyl variants, which would likely exhibit different steric and electronic properties, potentially leading to lower yields or enantioselectivity. The specific steric bulk of the N-isopropyl group in [1-(4-Methylphenyl)ethyl](propan-2-yl)amine is a critical factor in achieving this high level of synthetic efficiency.

Asymmetric Synthesis Chiral Auxiliary Organic Methodology

Potential Impurity Profiling for Pharmaceutical Applications: Iprovalicarb Degradation Marker

[1-(4-Methylphenyl)ethyl](propan-2-yl)amine is structurally related to the chiral amine component of the fungicide iprovalicarb [1]. While not an active ingredient itself, its presence as a potential degradation product or synthetic impurity is of significant analytical interest. The ability to source and characterize this specific amine with a defined purity (e.g., 95% ) is essential for developing validated analytical methods (e.g., HPLC, LC-MS) to monitor iprovalicarb purity and stability. This specific amine offers a more accurate and reliable reference standard for these analyses compared to using a less structurally similar amine analog, thereby ensuring the precision and regulatory compliance of quality control workflows for iprovalicarb and related formulations.

Pharmaceutical Analysis Impurity Profiling Fungicide

Targeted Application Scenarios for [1-(4-Methylphenyl)ethyl](propan-2-yl)amine Based on Quantitative Evidence


Asymmetric Synthesis Methodology Development

This compound is best suited for research groups developing new asymmetric synthetic methodologies, particularly those involving α-arylation or similar transformations. The evidence that its N-isopropyl analog provides superior yields (up to 93%) as a chiral base compared to other N-alkyl α-methylbenzylamines [1] makes it a compelling candidate for optimizing reaction conditions and achieving high enantioselectivity. Procurement of [1-(4-Methylphenyl)ethyl](propan-2-yl)amine with documented purity (95%) ensures that the observed reaction outcomes are attributable to the intended chiral environment rather than impurities .

Pharmaceutical and Agrochemical Impurity Profiling

Analytical laboratories involved in the quality control of iprovalicarb-based fungicides should prioritize this compound for use as a reference standard. Its structural identity to the amine moiety of iprovalicarb [1] allows for the development of highly specific HPLC or LC-MS methods for detecting and quantifying related impurities. The commercial availability of the compound with a defined 95% purity and supporting analytical data (NMR, HPLC, GC) provides the necessary benchmark for accurate calibration and method validation.

Chiral Building Block for Medicinal Chemistry

Medicinal chemists synthesizing libraries of chiral amines for structure-activity relationship (SAR) studies can leverage this compound as a versatile building block. The p-tolyl and N-isopropyl groups introduce specific steric and electronic parameters that can be systematically varied. The ability to source the compound with consistent, batch-certified 95% purity [1] is crucial for generating reliable biological data and ensuring that variations in activity are due to the designed structural changes rather than batch-to-batch variability in the starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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